Lariciresinol acetate

Description

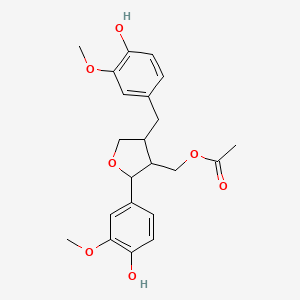

Lariciresinol acetate (C₂₂H₂₆O₇, CAS: 79114-77-5) is a lignan derivative formed by the acetylation of lariciresinol, a dibenzylbutane-type lignan. It is naturally found in plants such as Larix species (e.g., Larix decidua), Daphne genkwa, and Ginkgo biloba . Structurally, it features two phenylpropanoid units linked by a β-β bond, with an acetyl group at the hydroxyl position, enhancing its lipophilicity and bioavailability .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMIYJFCKIBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antifungal Properties

Lariciresinol acetate has been studied for its antifungal properties, particularly against plant pathogens. Research indicates that extracts containing this compound effectively inhibit the growth of Plasmopara viticola, the causative agent of grapevine downy mildew. In vitro studies have shown minimal inhibitory concentrations (MIC) ranging from 6 to 23 µg/mL, demonstrating its potential as an eco-friendly alternative to conventional copper-based fungicides in viticulture .

| Compound | MIC (µg/mL) | EC50 (mg/mL) | Efficacy (%) |

|---|---|---|---|

| This compound | 6-23 | 0.2-0.4 | Up to 84 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are beneficial for human health. Studies have shown that it can scavenge free radicals and reduce oxidative stress, potentially lowering the risk of chronic diseases .

Potential in Drug Development

In silico studies have identified lariciresinol as a strong inhibitor of DYRK2 (dual-specificity tyrosine-regulated kinase 2), which is implicated in various diseases including cancer. The docking scores indicate that lariciresinol could be developed into therapeutic agents targeting this kinase .

Agricultural Applications

The use of this compound in agriculture has been explored as a sustainable alternative to chemical pesticides. Its effectiveness against fungal pathogens makes it a candidate for organic farming practices. The extraction processes have been optimized to enhance the concentration of active compounds like this compound from larch bark, making it feasible for commercial use .

Study on Grapevine Downy Mildew

A study conducted in Switzerland evaluated the effectiveness of larch bark extracts containing this compound against Plasmopara viticola. The results demonstrated that under semi-controlled conditions, the extracts achieved up to 68% efficacy when used alone and up to 84% when integrated into low-copper strategies .

Pharmaceutical Potential

Research has indicated that dietary compounds like this compound can be beneficial in preventing neurodegenerative diseases due to their ability to inhibit specific kinases involved in cellular signaling pathways . Further studies are needed to explore the full therapeutic potential of this compound.

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetyl group in lariciresinol acetate undergoes hydrolysis under acidic or basic conditions to yield lariciresinol.

Key Reactions:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic saponification | KOH (ethanol, reflux) | (+)-Crotonadiol (42) | 98% | |

| Acidic hydrolysis | H₂SO₄ (methanol) | Lariciresinol | 83.4% |

-

Mechanistic Insight : Base-mediated saponification cleaves the acetate ester, regenerating the hydroxyl group. For example, diacetate 43 (derived from larixyl acetate) was saponified with KOH in ethanol to produce (+)-crotonadiol in near-quantitative yield .

-

Applications : This reaction is critical for generating bioactive lignans like secoisolariciresinol and matairesinol .

Acetylation and Esterification

This compound can be synthesized via acetylation of lariciresinol or related intermediates.

Key Reactions:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (-)-Lariciresinol | AcCl (DMA, 5°C) | (+)-Lariciresinol acetate | 66% | |

| 6α-Acetoxy ketone (3) | AcCl (DMA) | Diacetate (43) | 94% |

-

Stereochemical Control : Acetylation with acetyl chloride in dimethylacetamide (DMA) selectively targets primary hydroxyl groups while preserving stereochemistry .

-

Industrial Relevance : This method is used to stabilize lignans for pharmaceutical applications .

Photochemical Reactions

Exposure to UV light induces structural rearrangements in this compound.

Key Reactions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ketone (4) | UV light, O₂ atmosphere | Dinorlabdane (12) | ~18% | |

| Ketone (3) | Photoexcitation | Ketalized product (10) | 40% |

-

Mechanism : Photoexcitation promotes ketalization and cyclization, forming dinorlabdane derivatives .

-

Outcome : These reactions are pivotal in synthesizing complex terpenoid-lignan hybrids .

Cyclization Reactions

Acid-catalyzed cyclization converts secoisolariciresinol derivatives into lariciresinol or cyclolariciresinol.

Key Reactions:

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 7-OH-Secoisolariciresinol | BF₃·Et₂O (CH₂Cl₂/THF) | Cyclolariciresinol | 77% | |

| 7-OH-Secoisolariciresinol | H₂SO₄ (methanol) | Lariciresinol | 83.4% |

-

Catalytic Efficiency : BF₃·Et₂O facilitates stereospecific cyclization, while methanolic H₂SO₄ enhances reaction rates .

Wittig-Horner Reaction

The 6α-acetoxy group participates in Wittig-Horner olefination, albeit with partial saponification.

Key Reaction:

| Substrate | Reagents | Products | Ratio | Reference |

|---|---|---|---|---|

| 6α-Acetoxy ketone (3) | NaOCH₃, (CH₃O)₂P(O)CH₂CO₂CH₃ | 44 (8:2) and 46 (7:3) | 1:3 |

-

Outcome : The reaction produces a mixture of acetoxy esters (44 , 45 ) and hydroxy esters (46 , 47 ), highlighting competing saponification pathways .

Catalytic Hydrogenation

Although not directly applied to this compound, its precursors undergo hydrogenolysis to yield secoisolariciresinol.

Key Reaction:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-OH-Secoisolariciresinol | Raney Ni (H₂, 26 bar) | Secoisolariciresinol | 44.36% |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison of Lariciresinol Acetate and Analogues

Key Comparative Insights:

Structural Modifications and Bioactivity: this compound’s acetyl group enhances its antifungal potency compared to non-acetylated lariciresinol. For example, larixyl acetate (a diterpene acetate) shows 70% antifungal efficacy at 0.1 mg/mL, while this compound requires 1 mg/mL for full efficacy, suggesting structural class impacts activity thresholds . Glycosylation (e.g., matairesinoside) abolishes antibiofilm activity observed in lariciresinol, highlighting the critical role of free hydroxyl groups in microbial target interaction .

Enzymatic Interactions: Lariciresinol has a lower Kₘ (80.92 µM) than its acetate derivative in glycosylation assays, indicating higher enzyme affinity for the non-acetylated form . However, this compound’s lipophilicity may improve membrane permeability in antifungal applications .

Therapeutic Potential: this compound and (+)-lariciresinol 9′-p-coumarate (a coumarate ester) both exhibit strong SARS-CoV-2 3CLpro inhibition, but the acetate form has better solubility (ESOL log S > −4) . Unlike lariciresinol, which promotes IL-10 secretion in dendritic cells (immune modulation), this compound’s immunomodulatory effects remain unstudied .

Preparation Methods

Synthetic Preparation Methods

Stepwise Synthesis from (-)-Lariciresinol

The most documented route involves a three-step conversion of (-)-lariciresinol to (+)-lariciresinol 3a-acetate, as detailed by Jiang et al. (2000):

Step 1: Protection of phenolic hydroxyl groups

(-)-Lariciresinol undergoes selective protection of its hydroxyl groups using acetyl chloride in anhydrous pyridine. This step prevents unwanted side reactions during subsequent acetylation.

Step 2: Acetylation at C-3 position

The protected intermediate reacts with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves regioselective acetylation at the C-3 hydroxyl group.

Step 3: Deprotection

Final deprotection using potassium carbonate in methanol yields (+)-lariciresinol 3a-acetate. The process achieves an overall yield of 66%.

Table 1: Reaction Parameters for Stepwise Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | AcCl, pyridine | 0°C, 2 h | 92% |

| 2 | Ac₂O, DMAP, CH₂Cl₂ | RT, 12 h | 85% |

| 3 | K₂CO₃, MeOH | RT, 1 h | 95% |

Optimization of Reaction Parameters

Analytical Characterization

Quantitative ¹H NMR Analysis

Lariciresinol acetate quantification employs ¹H NMR with anisole as an internal standard:

$$ \text{Content (\%)} = \frac{AL \times ML \times mA \times 100}{AA \times MA \times mR \times 3} $$

Where:

- $$ AL, ML $$: Signal area and molecular weight of lignan

- $$ AA, MA $$: Anisole methoxy group area and molecular weight

- $$ m_R $$: Sample mass

Table 3: Representative NMR Data

| Sample | Pinoresinol (%) | Lariciresinol (%) | This compound (%) |

|---|---|---|---|

| R1 | 13.1 | 33.6 | 3.6 |

| R2 | 18.2 | 17.2 | 20.4 |

Comparative Method Evaluation

Table 4: Synthesis Route Comparison

| Parameter | Stepwise Method | Direct Acetylation |

|---|---|---|

| Total Yield | 66% | ~85% (extrapolated) |

| Purity (HPLC) | >98% | 90–95% |

| Scalability | Moderate | High |

| Equipment Needs | Specialized | Standard |

The stepwise method offers superior regioselectivity, while direct acetylation provides cost-effective scalability.

Q & A

Q. How is Lariciresinol acetate isolated and characterized from plant sources?

Methodological Answer: this compound is typically isolated using ethyl acetate extraction followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural characterization involves:

- 1D/2D-NMR (e.g., H-, C-NMR, HSQC, HMBC) to resolve stereochemistry and substituent positions.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation (e.g., CHO, MW 402.45).

- Comparison with published spectral data for validation . Example: In Pteris multifida, lariciresinol derivatives were isolated via silica gel chromatography and identified using NMR and ESI-MS .

Q. What analytical techniques are used for quantifying this compound in plant extracts?

Methodological Answer: Quantification often employs:

- Reverse-phase HPLC coupled with UV detection (e.g., 280 nm for lignans) or LC-MS for higher sensitivity.

- Standard calibration curves using purified this compound (CAS 79114-77-5) as a reference.

- Validation parameters (linearity, LOD/LOQ, recovery rates) per ICH guidelines to ensure reproducibility .

Advanced Research Questions

Q. What role do pinoresinol/lariciresinol reductases (PLRs) play in this compound biosynthesis?

Methodological Answer: PLRs catalyze the conversion of pinoresinol to lariciresinol, a precursor for acetylation. Key steps include:

- Gene silencing (RNAi) and overexpression to identify functional PLR isoforms (e.g., IiPLR1 in Isatis indigotica increases lariciresinol 6.3-fold in hairy roots).

- Enzyme kinetics assays (e.g., values) to compare substrate specificity between isoforms.

- Stress treatments (e.g., methyl jasmonate) to study transcriptional regulation of PLR genes .

Q. How does environmental stress affect this compound accumulation in plants?

Methodological Answer: Stress responses are context-dependent:

- Salt stress in Gliricidia sepium reduces this compound via downregulation of lignan biosynthesis genes .

- Methyl jasmonate elicitation upregulates PLR1 in I. indigotica, enhancing production.

- Multi-omics integration (transcriptomics-metabolomics correlation) identifies stress-responsive regulatory nodes .

Q. What challenges exist in synthesizing this compound via metabolic engineering?

Methodological Answer: Key challenges include:

- Gene selection : Isoform-specific PLRs (e.g., IiPLR1 vs. IiPLR2/3) must be optimized for substrate conversion efficiency.

- Hairy root cultures : Scalability and stability of transgenic lines require bioreactor optimization (e.g., nutrient media, aeration).

- Acetylation efficiency : Identifying and engineering acetyltransferases specific to lariciresinol .

Q. How can researchers resolve contradictions in this compound’s reported biological activities?

Methodological Answer: Discrepancies (e.g., stress-induced accumulation vs. suppression) require:

- Controlled experimental designs : Standardize stress duration, plant growth stages, and extraction protocols.

- Isomer-specific analysis : Distinguish between (+)- and (-)-lariciresinol enantiomers, which may have divergent activities.

- Multi-species validation : Compare biosynthetic pathways across phylogenetically diverse plants (e.g., Daphne vs. Isatis) .

Key Research Gaps

- Elucidating acetylation mechanisms : The acetyltransferase responsible for converting lariciresinol to its acetate remains unidentified.

- Ecological roles : Whether this compound contributes to plant defense against pathogens or herbivores requires field studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.